Levoisomethadone

Description

Historical Context of Opioid Stereochemistry and Pharmacological Development

The recognition of the importance of stereochemistry in the biological activity of opioids emerged as early as the 20th century. Early observations indicated that the pain-relieving effects of opiates like morphine were dependent on specific structural and stereochemical requirements for interaction with biological targets wikipedia.org. This led to the proposal in the 1950s that opioids exert their effects by interacting with specific receptors wikipedia.org. Further research in the following decades provided evidence for the existence of multiple opioid receptors, including the mu, kappa, and sigma receptors, each exhibiting different profiles of pharmacological activity when activated by various opioids wikipedia.org.

The introduction of modifications to opioid structures, such as the addition of bulky substituents, was found to alter their activity, sometimes resulting in antagonist properties wikipedia.org. For example, nalorphine, an N-allyl-derivative of normorphine, was one of the earliest opioid agonist-antagonists studied wikipedia.orgfishersci.no. These findings underscored that subtle changes in chemical structure, including stereochemical configuration, could profoundly impact how a compound interacts with opioid receptors and, consequently, its biological effects. Studies on morphinan (B1239233) alkaloids also highlighted that the stereochemistry of asymmetric centers is fundamentally important in determining pharmacological selectivity among opioid receptor subtypes fishersci.no.

Significance of Levoisomethadone as a Stereoisomer within the Opioid Class

Isomethadone is a synthetic opioid structurally related to methadone. As a molecule with a chiral center, isomethadone exists as a racemic mixture of two enantiomers: (R)-isomethadone and (S)-isomethadone. This compound specifically refers to the levorotatory isomer, which is (S)-isomethadone citeab.comnih.gov. The pharmacological significance of this compound lies in the differential activity often observed between stereoisomers in biological systems.

Research has demonstrated that the individual stereoisomers of chiral drugs can exhibit markedly different pharmacological properties, including variations in potency, selectivity for receptors, and metabolic pathways wikipedia.orgnih.govmims.com. In the case of isomethadone, the (S)-isomer (this compound) has been identified as the more potent enantiomer nih.gov. Early studies comparing methadone and this compound indicated that their pain-relieving power was at least comparable to that of morphine wikidata.org. This highlights that within the isomethadone structure, the specific stereochemical configuration of this compound is crucial for its opioid activity.

The concept of stereoselectivity is a cornerstone of modern pharmacology, recognizing that biological targets, such as opioid receptors, are chiral environments that can discriminate between the enantiomers of a chiral ligand wikipedia.orgnih.gov. The distinct three-dimensional arrangement of atoms in this compound compared to its enantiomer, (R)-isomethadone, leads to differential binding interactions with opioid receptors, resulting in varying degrees of activity. This is a common phenomenon observed across various drug classes, where one enantiomer, often termed the "eutomer," is primarily responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to undesired effects .

Current Research Landscape and Unaddressed Scientific Inquiries Pertaining to this compound

The current research landscape in opioid pharmacology continues to emphasize the importance of stereochemistry in the design and evaluation of new analgesic compounds. While this compound's analgesic properties were noted in early research, the focus of contemporary opioid research is broad, encompassing the development of novel ligands with improved efficacy and reduced liabilities, often by targeting specific opioid receptor subtypes or modulating receptor signaling pathways.

Although specific extensive recent research focused solely on this compound is not prominently detailed in the general search landscape, the principles governing its activity as a stereoisomer remain highly relevant. Unaddressed scientific inquiries pertaining to compounds like this compound within the broader context of opioid research include a more comprehensive understanding of the precise binding modes and interactions of each stereoisomer with the different opioid receptor subtypes (mu, delta, and kappa) at a molecular level. While isomethadone is known to bind to mu and delta receptors with the (S)-isomer being more potent nih.gov, detailed comparative research on the receptor binding kinetics, downstream signaling pathways activated by this compound versus (R)-isomethadone, and their potential for biased agonism could provide valuable insights.

The development of sophisticated techniques in structural biology and computational chemistry allows for detailed investigations into the stereochemical requirements for opioid receptor binding and activation. Applying these modern approaches to this compound and its stereoisomer could further illuminate the molecular basis for their observed pharmacological differences and potentially inform the design of new, stereoselective opioid analgesics with tailored properties. The significance of stereoisomers in drug discovery and development underscores the ongoing need for detailed investigations into the pharmacological nuances of compounds like this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

561-10-4 |

|---|---|

Molecular Formula |

C21H27NO |

Molecular Weight |

309.4 g/mol |

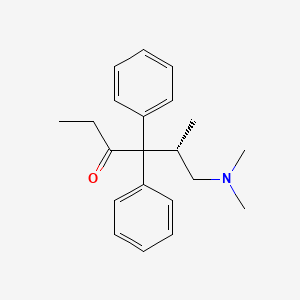

IUPAC Name |

(5S)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one |

InChI |

InChI=1S/C21H27NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m1/s1 |

InChI Key |

IFKPLJWIEQBPGG-QGZVFWFLSA-N |

SMILES |

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |

Isomeric SMILES |

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C |

Canonical SMILES |

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Levoisomethadone; Liden; l-Isomethadone; Isoamidone; |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Levoisomethadone

Enantioselective Synthesis Strategies for Levoisomethadone

Enantioselective synthesis aims to produce one stereoisomer in preference to others from an achiral or prochiral starting material. This is crucial for chiral pharmaceuticals like this compound, where different enantiomers can have vastly different pharmacological profiles. slideshare.netddugu.ac.inchiralpedia.com

Chiral Catalysis Approaches in Stereoselective Production

Chiral catalysis is a powerful tool for achieving enantioselectivity in chemical reactions. unipd.itunito.itnih.govepfl.ch Chiral catalysts, which are themselves enantiomerically pure, can influence the transition state of a reaction, leading to the preferential formation of one enantiomer of the product. The development of effective chiral catalysts is a key aspect of stereoselective synthesis. unito.itnih.govnih.gov Research in this area involves designing and synthesizing novel chiral ligands and metal complexes that can mediate reactions with high enantiomeric excess (ee). epfl.chnih.gov For the synthesis of chiral molecules, including opioid analogues, various types of chiral catalysts, such as transition metal complexes with chiral ligands or organic molecules (organocatalysts), are explored. unito.itnih.gov The efficiency and selectivity of a chiral catalyst are highly dependent on its structure and the reaction conditions. nih.gov

Asymmetric Synthesis Techniques and Methodological Advancements

Asymmetric synthesis encompasses a range of techniques designed to introduce chirality into a molecule or to synthesize a chiral molecule in enantiomerically enriched form. slideshare.netddugu.ac.inchiralpedia.com Beyond chiral catalysis, other asymmetric synthesis techniques relevant to the production of chiral compounds like this compound might include the use of chiral auxiliaries or biocatalysis. slideshare.netunipd.it Chiral auxiliaries are temporary chiral centers incorporated into a molecule to direct the stereochemical outcome of a reaction; they are subsequently removed. Biocatalysis utilizes enzymes, which are naturally chiral, to catalyze reactions with high chemo-, regio-, and enantioselectivity. unipd.it Advances in asymmetric synthesis methodologies focus on developing more efficient, cost-effective, and environmentally friendly routes to chiral compounds. unipd.itunito.it This includes exploring new reaction types, optimizing existing protocols, and developing cascade or one-pot reactions that minimize purification steps.

Retrosynthetic Analysis and Pathway Design for this compound Synthesis

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to design synthetic routes. youtube.comyoutube.comyoutube.com It involves working backward from the target molecule (this compound) to simpler, readily available starting materials by applying a series of "disconnections" that correspond to known chemical reactions. youtube.comyoutube.com For a chiral target molecule, retrosynthetic analysis must consider how the desired stereochemistry will be established and maintained throughout the synthesis. This involves identifying key bond disconnections that can be formed enantioselectively and selecting appropriate synthetic transformations and reagents. Pathway design involves mapping out the sequence of reactions identified through retrosynthetic analysis, considering factors such as yield, selectivity, cost, and practicality. arxiv.orgbiorxiv.org The design of efficient synthetic pathways for this compound would aim to minimize the number of steps, maximize the enantiomeric purity, and utilize readily available and inexpensive starting materials and reagents.

Development of Novel Synthesis Pathways for this compound and Analogues

Research into novel synthesis pathways for this compound and its analogues explores alternative routes that may offer advantages in terms of efficiency, sustainability, or access to novel structural variations. This includes leveraging modern computational tools and high-throughput techniques.

Application of Artificial Intelligence and Machine Learning in Synthesis Optimization

High-Throughput Screening Simulations for Reaction Condition Prediction

High-throughput screening (HTS) involves rapidly testing a large number of experimental conditions or catalysts in parallel to identify optimal parameters for a reaction. researchgate.netwikipedia.orgpressbooks.pubuc.pt While often involving physical experimentation, computational simulations can complement HTS by predicting reaction outcomes under various conditions. unipd.itresearchgate.net High-throughput screening simulations for this compound synthesis could involve computationally evaluating the performance of different chiral catalysts, solvents, temperatures, and concentrations to identify promising conditions for achieving high yield and enantioselectivity before conducting extensive laboratory experiments. researchgate.netpressbooks.pub This approach can significantly reduce the time and resources required for reaction optimization. researchgate.netpressbooks.pub The integration of computational modeling with experimental HTS allows for a more systematic and efficient exploration of the reaction space. nih.govresearchgate.net

Chemical Derivatization

Chemical derivatization involves modifying a chemical compound to change its properties, often to facilitate analysis or to create new analogues. jfda-online.comrsc.orgmdpi.comnih.govcopernicus.org In the context of this compound synthesis and analysis, derivatization techniques might be used for characterization, purification, or the synthesis of prodrugs or analogues with altered pharmacological properties. jfda-online.comrsc.orgmdpi.comnih.gov For analytical purposes, derivatization can improve detectability or separation in chromatographic methods. jfda-online.commdpi.comnih.govcopernicus.org For instance, chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be separated using standard achiral chromatography. jfda-online.comnih.gov In synthesis, derivatization could involve introducing protecting groups or modifying functional groups to enable specific transformations or to alter the compound's reactivity.

Chemical Derivatization Techniques for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are a fundamental aspect of medicinal chemistry aimed at understanding how modifications to a chemical structure influence its biological activity. monash.eduwikipedia.org Chemical derivatization is a key technique employed in SAR studies, involving the systematic modification of a parent compound to synthesize a series of analogs. redheracles.netfrontiersin.orgresearchgate.netmdpi.comnih.govroutledge.com By synthesizing and evaluating the biological activity of these derivatives, researchers can identify key functional groups and structural features essential for activity, as well as areas where modifications can potentially improve properties such as potency, selectivity, or metabolic stability. monash.eduwikipedia.org

Typical chemical derivatization approaches involve introducing, removing, or modifying functional groups at different positions on the core molecular scaffold. These modifications can include alkylation, acylation, halogenation, nitration, or the introduction of various substituents like hydroxyl, amino, or كاربوكسيل groups. The impact of these changes on the compound's interaction with its biological target is then assessed through appropriate assays. redheracles.netfrontiersin.orgresearchgate.netmdpi.comnih.govroutledge.com Quantitative Structure-Activity Relationship (QSAR) models can further analyze the relationship between structural descriptors and biological activity using mathematical equations. wikipedia.orgtaylorfrancis.com

This compound is a chemical compound whose preclinical pharmacological characterization, particularly concerning its interaction with opioid receptors, provides crucial insights into its potential mechanisms of action. This article focuses solely on the preclinical pharmacodynamic profiling of this compound at opioid receptors, examining its binding kinetics, receptor affinity, functional selectivity, and biased agonism, based on available research findings.

Preclinical Pharmacological Characterization of Levoisomethadone

Pharmacodynamic Profiling at Opioid ReceptorsPharmacodynamic profiling at opioid receptors involves detailed studies to understand how a ligand interacts with the receptor and the subsequent cellular responses. This includes assessing the strength and duration of binding, as well as the downstream signaling pathways activated. 3.1.1. Levoisomethadone Binding Kinetics and Receptor Affinity Studies Binding kinetics and receptor affinity studies provide quantitative measures of the interaction between a ligand and its receptor. These studies help determine how quickly a ligand binds to the receptor, how long it remains bound, and the concentration required to achieve a certain level of receptor occupancy. 3.1.1.1. Determination of Association (kon) and Dissociation (koff) Rate Constants The association rate constant (kon) describes the rate at which a ligand binds to a receptor, typically expressed in units like M-1s-1or nM-1min-1. The dissociation rate constant (koff) describes the rate at which the ligand unbinds from the receptor, typically expressed in units of s-1or min-1.[derangedphysiology.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG2cOj2RPuYVPirI8s3AK6OX1AqovLG0ewICEplC7gclpt-JbgZ1S5opv4stA2d3olWUevu70tU-ZDYxLZNs7ixvxQLU5tvNrEV7MMHKOS94tAzucVL36WYX_N1jtmxIlOkc8kV_Vv7W22s9OUEvUwwxCF86Z7AvF0cwh9C4ak680gtZadPROwDVZjCwbE1PH0Tq3gIrV-zx7_7KfhBpcBTZm7XAVi5mDgx7kBzQUGfkdSs0SPzsX8R79FskPxa2GpQcSncuwQ%3D)][wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQSY23ESYxOgj7jBSVmEl9T5CCBVxTdhyTHq7k29ZlV8vvQ3BtWF1VdmX8t-oSDe7DEL5-sn46kHaXJWFLvwvI1zL8F5sMHhInHfYwlhgTjRv_BkE2Zmpme6tKt63U-QhLlLdr7IOL5A4%3D)] These kinetic parameters are crucial for understanding the dynamic nature of ligand-receptor interactions. While general methods for determining konand koffinvolve kinetic binding experiments with radiolabeled ligands and subsequent analysis[graphpad.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4T5ChmHX36mIm44yTK1rpTCyOOaWn9zhCGb1VRQCDDaeYgeyQhNrVoFS5GIogRnMZwt89wY4sbc-HFwGpbzMmdD7pDpF4UY8nM1XRH5iCKGRxSnY6oO_KmdG4rHPPwtkJWsxrvP8jjnaiuOypZppYK8isoS_m74to-leayZOcCMBVBiSaVgO0zrY%3D)][bmglabtech.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELigT0Op2BGH8GWx6uF3px-vUo32uJjrRCdtp5hjHHVlvSE3fJuVMY4qzfULOYJYv902wkVr5JLtIQ5WVp8CNILlhfjWKM2UWOiE2XK7HKQ9iPTr4YV_UU1qMFCb_cLFgtuLTwGSmuOwJvNgX95_aEjWJIGL2LsYKBaWC_57vPck2iXGEpENQjG2iVbLsC)][nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFj0NQ5Pl5w-GVuQILavGKN_-nz5sV7hKNXw_54oV9ZFC8EeIvyX1SfB9b9ltwQNlJ5NpgRcgSq0fgGCrr5CjtuA5u2yhYytmoshves3DAOyO-b0kvKeTddor04Txdksy-nbjA%3D)], specific data for this compound's konand koffat opioid receptors were not readily available in the provided search results. Studies on other opioids like buprenorphine and naloxone (B1662785) demonstrate the importance of these parameters; for instance, buprenorphine exhibits slow dissociation kinetics from the mu-opioid receptor[enzymlogic.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXlvhPjFLkrP5YIPRI7TLZ1EUQASjP8TtlPpYLTWnCQeeEvQcxD8i3tqDmXmcvEXTL27qD_E7w9mW9hNfNOk5iBOXrZd0GSEYXNSgcFBsu3Og_R-neGH8xzwsaWda2ebt_L0DzA3BEKJ9BUirDLBT2I89uaGlVmdg1wKHFV_6OUW-sN1WH_M1a66papTR0-YpA2Xe9CFWLe_BaGzAeSNPnM-wE8sps3td1Zmpzb0M_mfqlVjrnU51NzpxbKBEYX8kI)][jci.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpWmzlSP6mUApYk4MHJMYDj5QBBvMK9dRZFKNkbqA6CIQVscQ1l4VAaas8itnFjv_U0Up124s38FpF9QkZR_481n05SZGQTZ6sLtcEt8GGMjE85Dy6ixDrFPhLYcY3QBEej0A4o7nE9wXrdcp0ZbMIiKgN9-RJFUA-8NwHKOEbkQ%3D%3D)]. The observed association rate (kobs) in kinetic experiments is dependent on both konand the ligand concentration, as well as koff.[graphpad.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4T5ChmHX36mIm44yTK1rpTCyOOaWn9zhCGb1VRQCDDaeYgeyQhNrVoFS5GIogRnMZwt89wY4sbc-HFwGpbzMmdD7pDpF4UY8nM1XRH5iCKGRxSnY6oO_KmdG4rHPPwtkJWsxrvP8jjnaiuOypZppYK8isoS_m74to-leayZOcCMBVBiSaVgO0zrY%3D)][bmglabtech.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELigT0Op2BGH8GWx6uF3px-vUo32uJjrRCdtp5hjHHVlvSE3fJuVMY4qzfULOYJYv902wkVr5JLtIQ5WVp8CNILlhfjWKM2UWOiE2XK7HKQ9iPTr4YV_UU1qMFCb_cLFgtuLTwGSmuOwJvNgX95_aEjWJIGL2LsYKBaWC_57vPck2iXGEpENQjG2iVbLsC)] 3.1.1.2. Ligand-Receptor Residence Time Investigations and Mechanistic Implications Ligand-receptor residence time, defined as the inverse of the dissociation rate constant (1/koff), represents the average duration a ligand remains bound to its receptor.[enzymlogic.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXlvhPjFLkrP5YIPRI7TLZ1EUQASjP8TtlPpYLTWnCQeeEvQcxD8i3tqDmXmcvEXTL27qD_E7w9mW9hNfNOk5iBOXrZd0GSEYXNSgcFBsu3Og_R-neGH8xzwsaWda2ebt_L0DzA3BEKJ9BUirDLBT2I89uaGlVmdg1wKHFV_6OUW-sN1WH_M1a66papTR0-YpA2Xe9CFWLe_BaGzAeSNPnM-wE8sps3td1Zmpzb0M_mfqlVjrnU51NzpxbKBEYX8kI)] A longer residence time can be associated with prolonged pharmacological effects, even if systemic drug concentrations decline.[enzymlogic.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXlvhPjFLkrP5YIPRI7TLZ1EUQASjP8TtlPpYLTWnCQeeEvQcxD8i3tqDmXmcvEXTL27qD_E7w9mW9hNfNOk5iBOXrZd0GSEYXNSgcFBsu3Og_R-neGH8xzwsaWda2ebt_L0DzA3BEKJ9BUirDLBT2I89uaGlVmdg1wKHFV_6OUW-sN1WH_M1a66papTR0-YpA2Xe9CFWLe_BaGzAeSNPnM-wE8sps3td1Zmpzb0M_mfqlVjrnU51NzpxbKBEYX8kI)] Understanding the residence time of this compound at opioid receptors is important for predicting the duration of its action. Computational methods, such as molecular dynamics simulations, are increasingly used to study the dissociation pathways and estimate the residence times of opioids from the mu-opioid receptor, providing insights into the molecular interactions that contribute to binding duration.[fda.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGccXlU24bv5z-M3_weMVj0r6InubMSa3BlWTse9IPhKL16PmRQYZGb6wMHKaKyo4i73aDk_7t-g-nca8l44WXm2OHyfDVnGDxS7zMF68s-Y_QNwtTWR2JcYOmYEKfWVOx3iWk5Ve09F05wJUhLDmd3E8RHL70Ond_MwK1jDXpKA6MzEcJcWHNY94ZZIomhkvji6XvOz_WRPDLhkvJ6XSg8MGZOAFNxHO5k7mxeGEIrEadePd2hhlKZ5OcWQlrxmDATP94SEu0kg%3D%3D)][fda.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGLA4X9bPYt7Vz-sxzyd_G092njj-uf-P8v1e21Pkt4c9M3q8YGj7MXacb_JFKSBp1f90Pp7NJW3n7Q8T_utQpHMgrRqm3EZZCBqJ-WDe4Ko4dgUe8-YE2tk6b9kl4Z7DZkCWd9)] While computational studies have examined compounds like fentanyl and its analogs, specific data on this compound's residence time were not found in the provided snippets. The residence time can have significant implications for therapeutic targeting and optimizing in vivo receptor occupancy.[enzymlogic.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXlvhPjFLkrP5YIPRI7TLZ1EUQASjP8TtlPpYLTWnCQeeEvQcxD8i3tqDmXmcvEXTL27qD_E7w9mW9hNfNOk5iBOXrZd0GSEYXNSgcFBsu3Og_R-neGH8xzwsaWda2ebt_L0DzA3BEKJ9BUirDLBT2I89uaGlVmdg1wKHFV_6OUW-sN1WH_M1a66papTR0-YpA2Xe9CFWLe_BaGzAeSNPnM-wE8sps3td1Zmpzb0M_mfqlVjrnU51NzpxbKBEYX8kI)] 3.1.1.3. Equilibrium Dissociation Constant (Kd) Determination and its Relationship to Kinetic Parameters The equilibrium dissociation constant (Kd) is a measure of a ligand's affinity for a receptor at equilibrium. It is defined as the concentration of ligand at which half of the receptors are occupied.[bmglabtech.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELigT0Op2BGH8GWx6uF3px-vUo32uJjrRCdtp5hjHHVlvSE3fJuVMY4qzfULOYJYv902wkVr5JLtIQ5WVp8CNILlhfjWKM2UWOiE2XK7HKQ9iPTr4YV_UU1qMFCb_cLFgtuLTwGSmuOwJvNgX95_aEjWJIGL2LsYKBaWC_57vPck2iXGEpENQjG2iVbLsC)][sigmaaldrich.cn(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHDs4EKaWWOV0zb2H3IpQlFzoFCwVryIKnMgQ_CEzftNnaDx80opXY-aUE2pmc5XHSLxBrqNHLJUp4IY5jl4dHKQvceRDuboNA9biycYG10UnkKdi1W0olK_S907GVqq5YDIL99c29Fh73TDJGSzvqCw9udSgwzMKeejEYJi-Qf0FEeR9RfdW11U51tFxMEZf8T4pbyj3YfMPmh4aU_Qo_EqVX8OP2BDrek036Bb9dGsxEibuuVK1Y8n_K-SrqOkPi_TxHCdNm6Puql89lyInfwkVK9xxKIeM%3D)] A low Kdvalue indicates high binding affinity.[sigmaaldrich.cn(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHDs4EKaWWOV0zb2H3IpQlFzoFCwVryIKnMgQ_CEzftNnaDx80opXY-aUE2pmc5XHSLxBrqNHLJUp4IY5jl4dHKQvceRDuboNA9biycYG10UnkKdi1W0olK_S907GVqq5YDIL99c29Fh73TDJGSzvqCw9udSgwzMKeejEYJi-Qf0FEeR9RfdW11U51tFxMEZf8T4pbyj3YfMPmh4aU_Qo_EqVX8OP2BDrek036Bb9dGsxEibuuVK1Y8n_K-SrqOkPi_TxHCdNm6Puql89lyInfwkVK9xxKIeM%3D)] The Kdis related to the kinetic rate constants by the equation Kd= koff/ kon.[derangedphysiology.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG2cOj2RPuYVPirI8s3AK6OX1AqovLG0ewICEplC7gclpt-JbgZ1S5opv4stA2d3olWUevu70tU-ZDYxLZNs7ixvxQLU5tvNrEV7MMHKOS94tAzucVL36WYX_N1jtmxIlOkc8kV_Vv7W22s9OUEvUwwxCF86Z7AvF0cwh9C4ak680gtZadPROwDVZjCwbE1PH0Tq3gIrV-zx7_7KfhBpcBTZm7XAVi5mDgx7kBzQUGfkdSs0SPzsX8R79FskPxa2GpQcSncuwQ%3D)][wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQSY23ESYxOgj7jBSVmEl9T5CCBVxTdhyTHq7k29ZlV8vvQ3BtWF1VdmX8t-oSDe7DEL5-sn46kHaXJWFLvwvI1zL8F5sMHhInHfYwlhgTjRv_BkE2Zmpme6tKt63U-QhLlLdr7IOL5A4%3D)][graphpad.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4T5ChmHX36mIm44yTK1rpTCyOOaWn9zhCGb1VRQCDDaeYgeyQhNrVoFS5GIogRnMZwt89wY4sbc-HFwGpbzMmdD7pDpF4UY8nM1XRH5iCKGRxSnY6oO_KmdG4rHPPwtkJWsxrvP8jjnaiuOypZppYK8isoS_m74to-leayZOcCMBVBiSaVgO0zrY%3D)] This relationship highlights that both the rates of association and dissociation contribute to the overall binding affinity at equilibrium. Kdvalues are typically determined through equilibrium binding assays, such as saturation binding experiments or competitive binding experiments using radiolabeled ligands.[bmglabtech.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELigT0Op2BGH8GWx6uF3px-vUo32uJjrRCdtp5hjHHVlvSE3fJuVMY4qzfULOYJYv902wkVr5JLtIQ5WVp8CNILlhfjWKM2UWOiE2XK7HKQ9iPTr4YV_UU1qMFCb_cLFgtuLTwGSmuOwJvNgX95_aEjWJIGL2LsYKBaWC_57vPck2iXGEpENQjG2iVbLsC)][nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzZaWvcSt4IcFqzC5soaSElwMAayzjhmiSVKFso58AkORBYc87XoBw6Yy5kJGu8Vgj5JNQ-IwsQbzTUYjkcvGqST4mfJlDEjG4B_0xsVO8mZHspzv1FpKzbmP_y3Es5GN_uFU%3D)][zenodo.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJrZfazJp_Wk8hiUyD3e2pfzW5m6cK4o4JZ-AJCtSXXClOWEEkR6D4ouLYWayfPviPS4zHBo2b6K0ZB_NtH_ZW2so9i6gi_dqgfY081EFhvtbJwBLzZGxJ16kzb8utFlOsRCkycsdvDNYcIejsCg%3D%3D)] Studies on various opioids have reported Kivalues (inhibition constant, which is related to Kd) at the mu-opioid receptor, demonstrating a wide range of affinities. For example, methadone has been reported to have a Kiin the range of 1-100 nM at the human MOR.[nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRMfMDvWuxeWCKgukkWO7xGvvLXfXAz7AqUgGT7Ee2K-6Rb-rtHwn66_erlM12flRSyFSK1SxFXnTNhrVVEucRdaP0ifh0C1Rh2VFC9_Oh9SMW-IiZZ7cHxT9xZyMksA8W0W1-)] Specific Kdor Kivalues for this compound were not provided in the search results, but its classification as a mu-opioid suggests it would interact with this receptor. 3.1.2. Functional Selectivity and Biased Agonism at Opioid Receptors Functional selectivity, also known as biased agonism, describes the ability of a ligand to selectively activate certain downstream signaling pathways over others upon binding to a single receptor.[nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHynt3dPdXoVOsUYEd_W3oTjGJGiwQ5xIxmJ5HDpix83glsmjwPDuQaA4AWU_Qttt6NSby0tNTBPBWwWbqzE9XeKU4ekMhbjyDTCQYeQsXmQ0xUBNrj5bmJQGfmFh17j9MZXLmdnw9eBTqLNVE%3D)][nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIWkHvvqno_G4BTurMS2WWYo1J_EdffK6wl0TZBaox8HzI05128TrzMSnST3NWcfKAxPsnp_iaUlD5fpLkUZox7KAEHAM4KXpvPlvYDBfc3yBcdda9oYTZltshRDTbrHCfTo5e)][nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1B8nDeUVlyerJtsNX1nB9cmKSk2x5xg3uaGZFmzw2IeG07bqBGS3v5j2RTzorYB_4ltN3z4x3FkaMCO0XvvNbIvk4gK5cHNhjfJD3go54e92aJfZc7IYlt2jNv-_mR1HB3NGdAzTc1MJRP44%3D)] This concept is particularly relevant for GPCRs like opioid receptors, which can couple to multiple intracellular signaling proteins, including G proteins and β-arrestin.[mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnyymkaRqNJuXRirWj5hRAJyuWbyHHqhFqW-mKk4FAhNBAHAPpGAVhDAt-jRp15Ii6SjJsltUnmORuXmPAp3OMNKNZxCXvZ8jPOgkNDjPf5BC1T1s9XfTPcFBEwJsdnG-GYg0%3D)][frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEeCbM4GytKeUI_nk92HA9Z6bqPUwOPkhXgjEx8A5Piwuh7jtMmVrAABR3OUaqeGcgHzOYJLoVmUFb1hOQMk6pMp1-NmDfRiCJc3pts6NDt0Irr92l0CKv18dK0br2IRAm_D_rynhP3AK0cKrnv9HVVUVxFBmpBWL3nyN8xpI64jFUO1iTYsBS4K_Z9_-Arb052pvggSw%3D%3D)][frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH05o2b-lfzNYXiT-JOwhLhc-vNfkOGb-qrwMsyikyO8QuEkIKgGZjUwLLCWWSZ3yDZ5K1Ta4BgooPIUFVbDn2KeCgq_iCdvspR3WIBnNhXi8BA9SR5KBgIHEwVwm_hs45aS1aGE0s3LmVu2yP3UfCjDHUu8dF_PROvDJKYB2i8OdPlcmYUziXGlFdFdkJSaXGa0dSH)] 3.1.2.1. G-protein Signaling Pathway Analysis Opioid receptors, particularly the mu-opioid receptor, primarily couple to inhibitory G proteins (Gi/o).[frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH05o2b-lfzNYXiT-JOwhLhc-vNfkOGb-qrwMsyikyO8QuEkIKgGZjUwLLCWWSZ3yDZ5K1Ta4BgooPIUFVbDn2KeCgq_iCdvspR3WIBnNhXi8BA9SR5KBgIHEwVwm_hs45aS1aGE0s3LmVu2yP3UfCjDHUu8dF_PROvDJKYB2i8OdPlcmYUziXGlFdFdkJSaXGa0dSH)][frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHip9m2YoyrohBZpvQTj7RUl2Bkroh5gGY9guR0boXFIPWY3ArajQe2CD7brt09d2g_P5StJ9kH-q2lGQSy1sKmaRXFTv4n_A8UHgGAr3ee-gWc34De4p9dzwl2BgQRZa29Gvtu2XHWkBJn7Gf6-J7XgCPnIcWihCMceLNxvqZh0JDlw7w5FP1kP8omn7eqKSM1wbVp5MtwA9fGpP8I)][nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrT4NQ891ZOGtrKnNEkCPVmm_kAEjyWwfAdpDn_RktaZUlTXq6d6jF68ESvfbH0BFv_Nn7-BC9kADjNZSCqozDbDHPJ61uSJToYySbFaViUpWqNELDL1eMRe_aJRQY7qCP0l-e5hV82-M0kaY%3D)] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the heterotrimeric G protein into Gα-GTP and Gβγ subunits.[mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnyymkaRqNJuXRirWj5hRAJyuWbyHHqhFqW-mKk4FAhNBAHAPpGAVhDAt-jRp15Ii6SjJsltUnmORuXmPAp3OMNKNZxCXvZ8jPOgkNDjPf5BC1T1s9XfTPcFBEwJsdnG-GYg0%3D)][frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHip9m2YoyrohBZpvQTj7RUl2Bkroh5gGY9guR0boXFIPWY3ArajQe2CD7brt09d2g_P5StJ9kH-q2lGQSy1sKmaRXFTv4n_A8UHgGAr3ee-gWc34De4p9dzwl2BgQRZa29Gvtu2XHWkBJn7Gf6-J7XgCPnIcWihCMceLNxvqZh0JDlw7w5FP1kP8omn7eqKSM1wbVp5MtwA9fGpP8I)][nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrT4NQ891ZOGtrKnNEkCPVmm_kAEjyWwfAdpDn_RktaZUlTXq6d6jF68ESvfbH0BFv_Nn7-BC9kADjNZSCqozDbDHPJ61uSJToYySbFaViUpWqNELDL1eMRe_aJRQY7qCP0l-e5hV82-M0kaY%3D)] These subunits then interact with various downstream effectors, such as adenylyl cyclase (inhibiting cAMP production) and inwardly rectifying potassium channels (activating them).[mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnyymkaRqNJuXRirWj5hRAJyuWbyHHqhFqW-mKk4FAhNBAHAPpGAVhDAt-jRp15Ii6SjJsltUnmORuXmPAp3OMNKNZxCXvZ8jPOgkNDjPf5BC1T1s9XfTPcFBEwJsdnG-GYg0%3D)][frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH05o2b-lfzNYXiT-JOwhLhc-vNfkOGb-qrwMsyikyO8QuEkIKgGZjUwLLCWWSZ3yDZ5K1Ta4BgooPIUFVbDn2KeCgq_iCdvspR3WIBnNhXi8BA9SR5KBgIHEwVwm_hs45aS1aGE0s3LmVu2yP3UfCjDHUu8dF_PROvDJKYB2i8OdPlcmYUziXGlFdFdkJSaXGa0dSH)][frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHip9m2YoyrohBZpvQTj7RUl2Bkroh5gGY9guR0boXFIPWY3ArajQe2CD7brt09d2g_P5StJ9kH-q2lGQSy1sKmaRXFTv4n_A8UHgGAr3ee-gWc34De4p9dzwl2BgQRZa29Gvtu2XHWkBJn7Gf6-J7XgCPnIcWihCMceLNxvqZh0JDlw7w5FP1kP8omn7eqKSM1wbVp5MtwA9fGpP8I)] G protein signaling is traditionally associated with the analgesic effects of opioids.[nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHynt3dPdXoVOsUYEd_W3oTjGJGiwQ5xIxmJ5HDpix83glsmjwPDuQaA4AWU_Qttt6NSby0tNTBPBWwWbqzE9XeKU4ekMhbjyDTCQYeQsXmQ0xUBNrj5bmJQGfmFh17j9MZXLmdnw9eBTqLNVE%3D)][mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnyymkaRqNJuXRirWj5hRAJyuWbyHHqhFqW-mKk4FAhNBAHAPpGAVhDAt-jRp15Ii6SjJsltUnmORuXmPAp3OMNKNZxCXvZ8jPOgkNDjPf5BC1T1s9XfTPcFBEwJsdnG-GYg0%3D)] Studies investigating functional selectivity often analyze the activation of G protein signaling pathways, for example, by measuring the inhibition of cAMP accumulation or the stimulation of GTPγS binding.[elifesciences.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnP7oQUymUiXdXFPCPBfMOIWusbaR8GrpL4RmsIZahxzzfN_ELqNGkMp1XjZZ9z17TwDxjfmUhOBr6XuMMaITVSNj1jDcWyXh1nK7K8PLT7FcNRsFqr50dulC6wo06m42idRQ%3D)][researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlfbezGCIO3DpjZjiGXvFW-gkgjR8MfIjqiYz9Bnl20YWpGSE-kV1lAcVD6dctxJMufrcjAZzXDkJpwQsZI9JtMwiuQy5j23JdYA4sadBKCF6JVlmDecdWAfGK3WSimbXFOtEZ6N4LUJdds3qzvVqwmF36luLK5Uv7Pi46R8_XaSRYWlk4QydMoMA6ESoWiEWRggL9IS9A74gStqXr5AcYZP6UUn-re4dK7jA5-87YIdbxfWy2)] The concept of biased agonism suggests that some ligands may preferentially activate G protein signaling over β-arrestin recruitment, which has been hypothesized to be involved in certain opioid side effects like respiratory depression and constipation.[nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHynt3dPdXoVOsUYEd_W3oTjGJGiwQ5xIxmJ5HDpix83glsmjwPDuQaA4AWU_Qttt6NSby0tNTBPBWwWbqzE9XeKU4ekMhbjyDTCQYeQsXmQ0xUBNrj5bmJQGfmFh17j9MZXLmdnw9eBTqLNVE%3D)][mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnyymkaRqNJuXRirWj5hRAJyuWbyHHqhFqW-mKk4FAhNBAHAPpGAVhDAt-jRp15Ii6SjJsltUnmORuXmPAp3OMNKNZxCXvZ8jPOgkNDjPf5BC1T1s9XfTPcFBEwJsdnG-GYg0%3D)][mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1e-72ldtENG1q7bdil9hSvF-W_c9PCmllRihgi1XzakUxKgIZnNTknWQpDAxEvzqQHleyDG-GY6qJhr58QFCSc0eBg51EWAL3f8W6llmqClWu1T-x0PKvPo_TTCHJ1JUWCE0S)] While the search results discuss G protein signaling in the context of opioid receptors and biased agonism extensively, specific data on how this compound differentially affects G protein signaling pathways were not found. Research on other biased agonists like oliceridine (B1139222) (TRV130) and PZM21 demonstrates that they can show preference for G protein signaling in vitro.[nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHynt3dPdXoVOsUYEd_W3oTjGJGiwQ5xIxmJ5HDpix83glsmjwPDuQaA4AWU_Qttt6NSby0tNTBPBWwWbqzE9XeKU4ekMhbjyDTCQYeQsXmQ0xUBNrj5bmJQGfmFh17j9MZXLmdnw9eBTqLNVE%3D)][mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnyymkaRqNJuXRirWj5hRAJyuWbyHHqhFqW-mKk4FAhNBAHAPpGAVhDAt-jRp15Ii6SjJsltUnmORuXmPAp3OMNKNZxCXvZ8jPOgkNDjPf5BC1T1s9XfTPcFBEwJsdnG-GYg0%3D)][mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1e-72ldtENG1q7bdil9hSvF-W_c9PCmllRihgi1XzakUxKgIZnNTknWQpDAxEvzqQHleyDG-GY6qJhr58QFCSc0eBg51EWAL3f8W6llmqClWu1T-x0PKvPo_TTCHJ1JUWCE0S)]

Functional Selectivity and Biased Agonism at Opioid Receptors

Beta-arrestin Recruitment Pathway Analysis

G protein-coupled receptors (GPCRs), including opioid receptors, can signal through G proteins and also recruit beta-arrestin proteins. Beta-arrestin recruitment is involved in receptor desensitization, internalization, and can also lead to the activation of distinct intracellular signaling cascades. biorxiv.org Beta-arrestin recruitment assays are a common platform for studying GPCRs and can help identify "biased ligands" that differentially activate G protein signaling versus beta-arrestin pathways. nih.gov Studies have explored the functional selectivity of opioid ligands, aiming to develop compounds that primarily signal through G proteins to potentially separate desired effects (like analgesia) from certain side effects mediated by beta-arrestin recruitment. frontiersin.orgfrontiersin.orgelifesciences.org While the general principles and methods for studying beta-arrestin recruitment for opioid receptors are established, specific data detailing the beta-arrestin recruitment profile of this compound was not found in the provided search results.

Characterization of Differential Intracellular Signaling Cascades

Opioid receptor activation triggers a variety of intracellular signaling cascades downstream of G protein activation, such as the inhibition of adenylyl cyclase leading to decreased cyclic AMP (cAMP) levels, and the activation of pathways like the mitogen-activated protein kinase (MAPK) pathway. phypha.irmdpi.comresearchgate.net GPCRs can also influence pathways involving phosphatidylinositol signaling and calcium mobilization. cusabio.comlibretexts.org Characterizing the specific intracellular signaling pathways activated by a compound provides insight into its functional profile. While the general mechanisms of opioid receptor signaling are known, detailed information on the differential intracellular signaling cascades specifically activated by this compound was not available in the provided search results.

Opioid Receptor Subtype Selectivity Profiling (μ-, δ-, and κ-opioid receptors)

Opioid receptors consist of at least three major subtypes: mu (μ), delta (δ), and kappa (κ). painphysicianjournal.comnih.gov These receptors are involved in mediating the diverse effects of opioids. frontiersin.org The affinity and efficacy of an opioid compound at each of these receptor subtypes determine its pharmacological profile. painphysicianjournal.com Radioligand binding assays are commonly used to determine the binding affinity and selectivity of compounds for different opioid receptor subtypes. frontiersin.orgnih.gov Studies have characterized the binding profiles of various opioid agonists and antagonists at mu, delta, and kappa receptors using these methods. nih.govnih.gov While this compound is related to methadone, specific quantitative data on the binding affinity and selectivity of this compound at the μ-, δ-, and κ-opioid receptors was not explicitly provided in the search results.

Allosteric Modulation and Cooperative Binding Phenomena

Allosteric modulation occurs when a molecule binds to a site on a receptor distinct from the primary binding site (orthosteric site), influencing the receptor's affinity or efficacy for its orthosteric ligand. pharmacologycanada.orgbiorxiv.org Cooperative binding describes a phenomenon where the binding of one ligand molecule to a protein influences the binding affinity of subsequent ligand molecules. This can be positive (increased affinity) or negative (decreased affinity). nanotempertech.comcmu.edufiveable.me These mechanisms can play a significant role in fine-tuning receptor activity. While allosteric modulation and cooperative binding are relevant concepts in receptor pharmacology, including for GPCRs, information specifically on whether this compound exhibits allosteric modulation or cooperative binding phenomena at opioid receptors was not found in the provided search results.

Preclinical Pharmacokinetic (ADME) Elucidation of this compound

Preclinical pharmacokinetic studies investigate how a compound is Absorbed, Distributed, Metabolized, and Excreted (ADME) by the body. These studies are crucial for understanding the compound's exposure levels, duration of action, and potential for drug interactions. criver.comthno.orgnih.govtno.nl

Preclinical Pharmacokinetic (ADME) Elucidation of this compound

In Vitro and In Vivo Metabolic Pathway Identification and Characterization

Metabolism is a primary process for eliminating xenobiotics, including drugs, from the body. nih.govmlsu.ac.in The liver is the major site of drug metabolism, involving enzymatic transformations in hepatocytes and liver microsomes. nih.govevotec.com In vitro studies using liver microsomes or hepatocytes and in vivo studies in animal models are employed to identify and characterize the metabolic pathways of a compound. evotec.combioivt.comnih.gov Methadone, an isomer of this compound, is known to undergo extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, notably CYP2B6, CYP3A4, and CYP2C19. nih.govpharmacompass.com N-demethylation is a major metabolic pathway for methadone. nih.govpharmacompass.com While the metabolic fate of methadone has been characterized, specific detailed information on the in vitro and in vivo metabolic pathway identification and characterization solely for this compound was not extensively available in the provided search results, though some older literature mentions studies on l-isomethadone metabolism. tandfonline.comunodc.org

Enzymatic Activity Profiling (e.g., Cytochrome P450 Isoform Involvement)

Drug metabolism, a critical process influencing a compound's pharmacokinetics and potential for drug-drug interactions, is largely mediated by enzyme systems, particularly the cytochrome P450 (CYP) superfamily wikipedia.orgnih.gov. CYP enzymes are heme-containing monooxygenases predominantly located in the liver, responsible for oxidizing a wide range of endogenous and exogenous compounds, including pharmaceuticals wikipedia.orgnih.govmdpi.com. This oxidation typically converts lipophilic substances into more hydrophilic metabolites, facilitating their excretion from the body wikipedia.orgnih.gov.

Studies on the metabolism of Methadone, the racemate of which this compound is the (R)-(-)-enantiomer, have identified key CYP isoforms involved in its biotransformation. Cytochrome P450 enzymes, primarily CYP3A4, CYP2B6, and CYP2C19, and to a lesser extent CYP2C9, CYP2C8, and CYP2D6, are known to be responsible for the conversion of Methadone to its main metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), and other inactive metabolites pharmacompass.com. This metabolic process primarily involves N-demethylation, where Methadone is initially N-demethylated to an unstable intermediate that subsequently cyclizes and dehydrates to form EDDP pharmacompass.com. Research using human intestinal microsomes has also indicated that CYP3A4 is the predominant cytochrome P450 isoform catalyzing the N-demethylation of Methadone nih.gov.

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique utilized in metabolic research to investigate the pathways and dynamics of biochemical reactions within biological systems mdpi.comspringernature.comcreative-proteomics.com. This method involves labeling specific atoms within a molecule with stable isotopes, such as 13C, 15N, or 2H, and tracking their movement through metabolic networks mdpi.comcreative-proteomics.com. By analyzing the labeling patterns in downstream metabolites using techniques like mass spectrometry, researchers can gain insights into nutrient utilization, energy production, biosynthesis, and the flux through various metabolic pathways springernature.comcreative-proteomics.comnih.gov.

In the context of drug metabolism and preclinical characterization, stable isotope tracing can provide valuable information about how a compound is processed within a biological system. It allows for the detailed mapping of metabolic routes and the quantification of the rate at which a drug or its metabolites flow through these pathways creative-proteomics.comnih.gov. This can be particularly useful in understanding complex metabolic transformations and identifying potential bottlenecks or alternative pathways.

Although stable isotope tracing is a recognized technique for analyzing metabolic flux and is applicable to understanding drug metabolism, specific research detailing the use of stable isotope tracing for the metabolic flux analysis of this compound was not found in the provided search results. Therefore, while the technique is relevant to preclinical metabolic characterization, specific data for this compound using this method cannot be presented here.

Comparative Pharmacokinetic Profiles in Preclinical Species

Comparative pharmacokinetic (PK) studies in preclinical species are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in different biological systems before human administration biorxiv.orgmdpi.comnih.gov. These studies typically involve administering the compound to various animal species, such as mice, rats, dogs, and non-human primates, and measuring drug concentrations in biological fluids (e.g., plasma, urine) and tissues over time biorxiv.orgmdpi.com.

Key pharmacokinetic parameters evaluated in these comparative studies include:

Area Under the Curve (AUC): Represents the total drug exposure over time mdpi.com.

Maximum Concentration (Cmax): The peak drug concentration achieved theraindx.com.

Time to Cmax (Tmax): The time at which Cmax is reached.

Half-life (t1/2): The time it takes for the drug concentration to decrease by half mdpi.com.

Clearance (CL): The rate at which the drug is removed from the body mdpi.comnih.gov.

Volume of Distribution (Vd): The apparent volume in which the drug is distributed in the body biorxiv.orgmdpi.com.

Bioavailability (F): The fraction of an administered dose that reaches the systemic circulation biorxiv.orgmdpi.com.

These parameters can vary significantly between species due to differences in enzyme activity, transporter expression, protein binding, and physiological factors nih.gov. Comparative PK data helps in selecting appropriate animal models for further preclinical studies and in predicting human pharmacokinetics through techniques like allometric scaling nih.gov.

While the importance of comparative preclinical PK studies is well-established and methods for predicting human PK from animal data exist , specific comparative pharmacokinetic profiles of this compound across different preclinical species were not found in the provided search results. Therefore, a data table with specific PK parameters for this compound in various preclinical species cannot be generated based on the available information.

Pharmacokinetic-Pharmacodynamic Interrelationships in Preclinical Models

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a quantitative approach that integrates the relationship between drug exposure (PK) and the resulting pharmacological effect (PD) nih.govmdpi.comcatapult.org.ukfrontiersin.orgallucent.comaccp1.org. In preclinical models, PK/PD studies are crucial for understanding the dose-response and exposure-response relationships, characterizing the time course of drug effects, and informing dose selection for subsequent studies theraindx.comcatapult.org.ukallucent.com.

PK/PD models can range from simple empirical models linking drug concentration directly to effect to more complex mechanism-based models that incorporate aspects of the drug's mechanism of action and the underlying biological system frontiersin.orgallucent.com. These models help to quantify the potency of a drug and the sensitivity of the biological system to its effects accp1.org.

Preclinical PK/PD studies often involve measuring drug concentrations in plasma or target tissues alongside relevant pharmacodynamic markers (e.g., biochemical markers, physiological responses, efficacy endpoints) over time in animal models theraindx.comcatapult.org.ukwuxiapptec.comnih.govnih.gov. By correlating the exposure data with the response data, researchers can identify key PK/PD indices that predict efficacy theraindx.commdpi.com. Examples of such indices include the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) or the time that drug concentrations remain above a certain threshold (%T>threshold) theraindx.commdpi.com.

PK/PD modeling in preclinical species provides valuable insights into how drug exposure drives the observed effects and helps to translate findings from in vitro studies to in vivo outcomes catapult.org.ukallucent.com. It plays a significant role in optimizing dosing regimens and predicting efficacy in the target species, including humans mdpi.comallucent.com.

Despite the importance of PK/PD interrelationships in preclinical drug development and the availability of methodologies for their assessment, specific data detailing the pharmacokinetic-pharmacodynamic interrelationships of this compound in preclinical models was not found in the provided search results. Therefore, a detailed discussion with specific data or models for this compound cannot be provided here.

Computational and Structural Biology Approaches in Levoisomethadone Research

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Levoisomethadone

Structure-Activity Relationship (SAR) involves analyzing how changes in the chemical structure of a molecule affect its biological activity. This helps identify the key functional groups responsible for a particular biological effect. dotmatics.comcreative-proteomics.com Quantitative Structure-Activity Relationship (QSAR) builds upon SAR by establishing mathematical relationships between the structural or physicochemical properties of compounds and their biological activities. nih.govijpsr.comwikipedia.orgslideshare.netresearchgate.netexcli.de These models can then be used to predict the activity of new, untested chemicals. nih.govmedcraveonline.com

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-Based Drug Design (LBDD) is a computational approach used when the three-dimensional structure of the biological target is not available. nih.govjubilantbiosys.comnih.gov It leverages the knowledge of existing ligands that bind to the target to design and optimize new drug candidates. jubilantbiosys.combiosolveit.de By comparing known active molecules, researchers can predict how similar compounds might interact with the same target. biosolveit.de Methodologies in LBDD include the use of QSAR and pharmacophore modeling. nih.govjubilantbiosys.com

Molecular Descriptors and Their Correlation with Biological Activity

Molecular descriptors are numerical values that represent the structural and physicochemical features of compounds. nih.govfrontiersin.org These descriptors can capture various aspects of a molecule, such as its size, shape, electronic properties, hydrophobicity, and topological features. excli.defrontiersin.orgfortunejournals.com In QSAR modeling, these descriptors are used as independent variables to build mathematical models that correlate with biological activity. wikipedia.orgresearchgate.netamazon.com The selection of appropriate molecular descriptors is a crucial step in developing robust QSAR models. nih.govfortunejournals.com For example, some studies have shown correlations between specific descriptors and biological activity, such as the influence of molecule size or the presence of certain functional groups on activity. nih.gov

Pharmacophore Modeling for Key Interaction Feature Identification

Pharmacophore modeling aims to identify the essential 3D spatial arrangement of chemical features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. nih.govnih.govresearchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups. nih.govnih.gov Pharmacophore models can be derived from a set of active ligands (ligand-based pharmacophores) or from the structure of the target protein (structure-based pharmacophores). researchgate.net These models are valuable for virtual screening of large databases to identify potential new lead compounds that possess the required features for binding. researchgate.netnih.govnih.gov

Computational Studies of this compound-Receptor Binding Kinetics

Understanding the kinetics of drug-receptor binding, specifically the association (kon) and dissociation (koff) rates, is increasingly recognized as important for predicting drug efficacy in vivo, in addition to binding affinity (Kd). scholarsresearchlibrary.comuni-heidelberg.depku.edu.cn Computational methods, particularly molecular dynamics simulations, are employed to study these dynamic interactions. scholarsresearchlibrary.comcecam.org

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interaction Dynamics

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems, including the interactions between a ligand and its receptor. mdpi.comunina.it MD simulations can provide insights into the dynamic nature of ligand-receptor binding, conformational changes of both the ligand and the receptor upon binding, and the pathways of association and dissociation. cecam.orgmdpi.comcsmres.co.ukuu.nlfrontiersin.org While conventional MD simulations may be limited by the timescales of binding and unbinding events, enhanced sampling techniques like metadynamics can accelerate these processes to allow for computational observation. cecam.orgunina.it MD simulations can help characterize the stability of ligand-receptor complexes and identify key interactions that contribute to binding. mdpi.comchemrxiv.org

Quantitative Structure-Kinetics Relationships (QSKRs) Development

Quantitative Structure-Kinetics Relationships (QSKRs) aim to establish mathematical models that correlate the structural and physicochemical properties of ligands or ligand-receptor complexes with their binding kinetic parameters, such as the dissociation rate constant (koff). uni-heidelberg.depku.edu.cncsmres.co.uknih.govnih.gov Similar to QSAR, QSKR models can be used to predict the kinetic profiles of new compounds. uni-heidelberg.depku.edu.cn Developing robust QSKR models is challenging due to the complexity of binding kinetics and the need for sufficient experimental kinetic data. pku.edu.cncecam.orgnih.gov However, advancements in computational methods and the availability of kinetic datasets are facilitating the development of QSKR models, which can be valuable for optimizing drug residence time at the target. pku.edu.cnchemrxiv.orgnih.govnih.gov These models often utilize molecular descriptors derived from the ligand or the protein-ligand complex structure. pku.edu.cnchemrxiv.org

Compound Names and PubChem CIDs

Stereochemical Influences on Molecular Recognition and Ligand-Receptor Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in how a ligand interacts with its receptor. For chiral compounds like this compound, the specific spatial orientation of its atoms dictates its binding affinity and efficacy. Molecular recognition, the process by which molecules interact with high specificity, is fundamentally dependent on this three-dimensional complementarity between the ligand and its binding site on the receptor. nih.govderangedphysiology.comfrontiersin.org

Three-Dimensional Structure-Function Relationships of this compound Enantiomers

The concept of structure-function relationship explores how the three-dimensional structure of a molecule dictates its biological activity. nih.govnih.gov In the case of this compound and its enantiomers (including dextroisomethadone), the difference in their spatial arrangement at the chiral center significantly influences their interaction with biological receptors. While the search results did not provide specific details on the structure-function relationships solely of this compound enantiomers, the general principle is well-established in molecular recognition. The precise fit between the ligand's 3D structure and the receptor's binding site, involving various non-covalent interactions like Van der Waals forces, hydrogen bonding, and electrostatic interactions, determines the strength and specificity of the binding event. nih.govderangedphysiology.com Differences in stereochemistry can lead to varied binding poses and affinities, resulting in different biological outcomes.

Conformational Sampling and Force Field Application in Ligand Modeling

Understanding the flexibility of this compound is crucial for accurately modeling its interactions. Conformational sampling involves exploring the various possible three-dimensional shapes a molecule can adopt due to rotations around single bonds. This is particularly important for flexible ligands as the conformation that binds to the receptor may not be the lowest energy conformation in isolation. researchgate.net

Force fields are sets of mathematical functions and parameters used in computational chemistry to calculate the potential energy of a system of atoms based on their positions. They describe the forces between atoms and are essential for simulating molecular behavior, including conformational changes and interactions with other molecules. arxiv.orgnih.gov Applying appropriate force fields allows for the simulation of this compound's conformational landscape and its dynamic behavior within a binding site. Techniques like molecular dynamics simulations, which utilize force fields, can provide insights into the stability of ligand-receptor complexes and the process of ligand binding. frontiersin.org Advances in force fields and sampling methods have improved the accuracy of calculating protein-ligand binding free energies. nih.gov However, accurately sampling all relevant binding modes, especially for flexible ligands with multiple potential binding sites or poses, remains a challenge. nih.gov Methods combining results from multiple simulations starting from different initial conformations can help address this. nih.gov

In Silico Prediction and Reconstruction of this compound Metabolic Pathways

In silico methods are increasingly used to predict and reconstruct the metabolic fate of chemical compounds. This involves using computational tools and databases to simulate how a molecule is likely to be transformed by enzymes and metabolic processes within an organism. nih.govlhasalimited.org

Predicting metabolic pathways for this compound involves identifying potential metabolic transformations it may undergo, such as oxidation, reduction, hydrolysis, or conjugation, catalyzed by various enzymes, particularly those in the liver (e.g., cytochrome P450 enzymes). nih.gov Computational tools can analyze the chemical structure of this compound and compare it to known metabolic reactions and enzyme specificities stored in databases. nih.govlhasalimited.org These tools can predict potential metabolites and the enzymes likely responsible for their formation. nih.gov

Metabolic reconstruction, in a broader biological context, involves building a comprehensive representation of the biochemical reactions that occur within an organism based on genomic and other biological data. researchgate.netuni-giessen.detau.ac.il While genome-scale metabolic reconstructions are often applied to microorganisms or whole organisms to understand their metabolic capabilities, the principles can be applied to predict the transformation of a specific compound like this compound within a biological system. By mapping the predicted metabolic reactions of this compound onto known metabolic networks, researchers can gain insights into how the compound is processed and potentially identify the enzymes and pathways involved. researchgate.nettau.ac.il This in silico approach can help prioritize experimental studies for identifying and characterizing this compound metabolites. lhasalimited.org Tools and web servers are available that combine machine learning and rule-based systems for accurate and comprehensive in silico metabolism prediction. nih.gov

Advanced Analytical Methodologies for Levoisomethadone and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating levoisomethadone and its metabolites from complex sample matrices before detection and quantification. The choice of chromatographic method often depends on the volatility and polarity of the analytes and the required sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution LC-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the quantitative determination of analytes in complex biological matrices due to its high specificity, sensitivity, and throughput. annlabmed.orgchromatographyonline.com LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and quantification of components in mixtures. wikipedia.orgmeasurlabs.comresearchgate.net High-resolution LC-MS offers enhanced mass accuracy and resolving power, which is particularly useful for the unambiguous identification of metabolites and for differentiating them from isobaric interferences. wikipedia.org

LC-MS/MS involves using two mass analyzers in series, providing an additional layer of selectivity and sensitivity by monitoring specific fragmentation patterns of the target analytes. This tandem approach helps to mitigate matrix effects, which can significantly impede the accuracy and reliability of analyses in complex samples by causing ion suppression or enhancement. chromatographyonline.comnih.gov Strategies to reduce matrix effects in LC-MS include optimizing sample preparation to remove interfering compounds and changing chromatographic parameters to avoid coelution of analytes and interferences. chromatographyonline.com

LC-MS/MS is well-suited for analyzing a wide range of biochemical, organic, and inorganic compounds commonly found in complex samples of environmental and biological origin. wikipedia.org It is also appropriate for metabolomics due to its good coverage of a wide range of chemicals. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective system for the analysis of volatile and semi-volatile compounds. thermofisher.comalwsci.com While this compound itself may not be sufficiently volatile for direct GC analysis, GC-MS is valuable for analyzing more volatile metabolites. For compounds that are not naturally volatile, chemical derivatization is often employed to convert them into more volatile and thermally stable derivatives amenable to GC separation. thermofisher.comalwsci.com

GC-MS combines the high-resolution separation power of gas chromatography with the sensitive and precise identification capabilities of mass spectrometry. alwsci.com The electron ionization (EI) commonly used in GC-MS produces reproducible molecular fragmentation patterns that can be matched against extensive commercial spectral libraries (e.g., NIST, Wiley) for compound identification. thermofisher.com This makes GC-MS an integral tool for metabolite identification. thermofisher.com

GC-MS has been used for untargeted studies of altered metabolism and allows for the identification and quantification of small-molecule metabolites, drugs, and toxins. mdpi.com While often applied to highly volatile compounds, derivatization extends its applicability to a broader range of substances, including organic acids and metabolites. alwsci.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in complex mixtures. researchgate.net HPLC separates compounds based on their differential affinities for a mobile phase and a stationary phase within a chromatographic column. researchgate.netthermofisher.com

HPLC can be coupled with various advanced detectors to enhance its versatility and precision. These detectors include UV-visible, fluorescence, and mass spectrometry detectors. measurlabs.comresearchgate.netchromatographyonline.com While UV-visible detection is common, mass spectrometry detection (HPLC-MS) provides more specific identification and quantification capabilities, especially in complex matrices where multiple compounds might elute at similar retention times. wikipedia.orgmeasurlabs.com HPLC-MS is recognized for its high sensitivity and is optimal for performing precise and reproducible quantitative analyses. measurlabs.com

HPLC methods can be developed using either isocratic (consistent mobile phase composition) or gradient (changing mobile phase composition) elution depending on the complexity of the sample and the range of analytes. thermofisher.com The optimization of HPLC methods involves selecting appropriate columns, mobile phases, and detection parameters to achieve adequate separation, sensitivity, and resolution for this compound and its metabolites. thermofisher.compjoes.com

Sample Preparation and Extraction Techniques from Complex Matrices

Effective sample preparation and extraction are critical steps before chromatographic analysis, particularly when dealing with complex matrices such as biological fluids or environmental samples. These procedures aim to isolate and concentrate the target analytes while removing interfering substances that could compromise the analysis. nih.gov

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique that involves partitioning analytes between two immiscible liquid phases. elementlabsolutions.comnih.gov This technique is relatively simple and quick and can be used for the selective separation of compounds. elementlabsolutions.commdpi.com

Optimization of LLE protocols involves careful selection of the extraction solvent based on the hydrophobicity of the analyte. chromatographyonline.com The ratio of the organic extraction solvent to the aqueous sample is another critical parameter, with a higher ratio often leading to higher recovery. elementlabsolutions.comchromatographyonline.com Adding salts to the aqueous phase (salting-out) can decrease the solubility of more hydrophilic analytes in water, driving them into the organic phase and improving recovery. elementlabsolutions.comchromatographyonline.comresearchgate.net Manipulating the pH of the aqueous phase can also enhance the extraction of ionizable compounds by ensuring they are in their neutral form. elementlabsolutions.com

While LLE can be effective, it may require larger volumes of solvents compared to other techniques and can be labor-intensive. researchgate.net However, it remains a valuable method, and its optimization is key to achieving efficient extraction and clean extracts for subsequent analysis. chromatographyonline.comzaiput.com

Solid-Phase Extraction (SPE) and Dispersive Solid-Phase Extraction (dSPE) Innovations

Solid-Phase Extraction (SPE) is a widely used sorbent-based technique for isolating and concentrating desired analytes from complex matrices. researchgate.netscpscience.com SPE involves passing the sample through a stationary phase (sorbent) that selectively retains the analytes while the matrix components are washed through. The retained analytes are then eluted with a suitable solvent. scpscience.com SPE offers advantages such as reduced solvent consumption and better selectivity compared to traditional LLE in some cases. researchgate.net

Dispersive Solid-Phase Extraction (dSPE) is a simplified variation of SPE where the solid sorbent is added directly to the liquid sample and dispersed, allowing for rapid contact between the sorbent and the analytes. chemrxiv.orgresearchgate.netnih.gov After dispersion, the sorbent is separated from the liquid phase, typically by centrifugation. researchgate.net dSPE offers benefits such as reduced sample preparation time, simplicity, and lower solvent consumption compared to conventional SPE. researchgate.netnih.gov It has been successfully applied as a method of extraction, isolation, and cleaning in the analysis of various compounds from complex matrices. nih.govrestek.com The selection of the sorbent is a critical step in dSPE, as it needs to allow maximal interaction with the analytes while removing interferences. nih.gov

Both SPE and dSPE are valuable tools in the analytical workflow for this compound and its metabolites, providing effective sample cleanup and preconcentration before chromatographic analysis. researchgate.netscpscience.comchemrxiv.orgnih.govrestek.com

Spectroscopic and Electrochemical Approaches for Characterization

Spectroscopic and electrochemical methods offer powerful tools for the qualitative and quantitative analysis of this compound and related compounds. These techniques exploit the inherent physical and chemical properties of the analytes to achieve detection and characterization.

UV/VIS Spectrophotometry Enhancements for Opioid Analysis

Ultraviolet-visible (UV/VIS) spectrophotometry is a widely used technique in pharmaceutical analysis due to its simplicity and relatively low cost. nih.gov It relies on the absorption of UV or visible light by a compound, which is related to its chemical structure, particularly the presence of chromophores. nih.gov For opioid analysis, including compounds like this compound, UV/VIS spectrophotometry can be employed for both single drug analysis and the analysis of mixtures. nih.gov

While traditional UV/VIS spectrophotometry can face limitations in sensitivity and selectivity, several enhancements have been developed to improve its performance for opioid analysis. Integrating sample extraction or preconcentration steps can significantly improve detection limits. nih.gov Techniques such as dispersive liquid-liquid microextraction (DLLME) have been successfully applied to concentrate opioids like methadone from complex matrices such as urine samples before analysis by techniques like HPLC-PDA, which utilizes UV-VIS detection. researchgate.net This preconcentration step can lead to enhanced enrichment factors and recoveries. researchgate.net

Selectivity issues in UV/VIS spectrophotometry can be addressed using techniques like derivative spectrophotometry or the application of multivariate data analysis. nih.gov These approaches can help to differentiate between compounds with overlapping UV/VIS spectra. Studies have also utilized UV spectroscopy to investigate the binding interactions between opioid compounds and other molecules, observing changes in absorbance to determine binding constants. mdpi.com This highlights the utility of UV/VIS in understanding molecular interactions relevant to opioid behavior.

Development of Advanced Electrochemical Sensors for Detection

Electrochemical sensors have garnered significant attention for the detection of various molecules, including toxic and bioactive substances, due to their remarkable durability, high sensitivity, selectivity, rapid response time, and versatility. rsc.orgspectroscopyonline.com These sensors operate by measuring electrical signals resulting from the interaction between the analyte and a recognition element at an electrode surface. nih.gov

The development of advanced electrochemical sensors for opioid detection, including this compound, often involves the use of state-of-the-art nanostructured materials. rsc.org Materials such as carbon nanotubes (CNTs) have been shown to provide significantly increased sensitivity in electrochemical biosensors by offering extensive and pristine reaction surface areas, which provide numerous binding sites for biorecognition elements. canatu.com This enhanced surface area facilitates stronger signals, even in complex matrices. canatu.com

Direct immobilization of drug molecules on the electrode surface, as opposed to relying on slow diffusion, can lead to robust electrochemical signals and highly sensitive detection platforms with significantly reduced limits of detection. nih.gov This approach has been demonstrated for the detection of other synthetic drugs using functionalized multi-walled carbon nanotubes (MWCNTs) as electrode modifiers. nih.gov

Electrochemical impedance spectroscopy (EIS) is another powerful electrochemical technique used in bioanalytical sensors for both quantitative and qualitative analysis. rsc.org While traditionally used for simpler molecules, advancements in electrode designs are expanding its applicability to more complex systems. rsc.org Addressing inconsistencies in equivalent circuit modeling in EIS could further lower detection limits compared to traditional electrochemical methods like voltammetry or amperometry. rsc.org

Advanced electrochemical sensors can incorporate features like triple electrode designs using robust materials for enhanced performance and longevity. emerson.com High selectivity in these sensors helps mitigate the effects of interfering agents, improving their lifespan. emerson.com

Strategies for Enhancing Sensitivity, Specificity, and Accuracy in this compound Analysis

Several strategies are employed to improve these parameters in the analysis of this compound:

Sample Preparation and Preconcentration: As mentioned earlier, techniques like DLLME can concentrate the analyte from dilute samples, significantly lowering detection limits and thus increasing sensitivity. nih.govresearchgate.net Optimizing extraction solvents, volumes, pH, and extraction time are crucial steps in maximizing enrichment factors and recovery rates. researchgate.net

Advanced Detection Technologies: Utilizing highly sensitive detection methods, such as mass spectrometry coupled with chromatography (e.g., LC-MS), can provide lower detection limits and improved specificity through the identification of compounds based on their mass-to-charge ratio. epa.gov While the provided text does not explicitly mention LC-MS for this compound, it highlights its use for fentanyl analysis, an opioid, indicating its potential applicability. epa.gov

Optimized Spectroscopic Techniques: Enhancements in UV/VIS spectrophotometry, such as derivative spectrophotometry and multivariate data analysis, contribute to improved selectivity by enabling the differentiation of closely related compounds. nih.gov

Development of Highly Selective Sensors: Designing electrochemical sensors with specific recognition elements that bind preferentially to this compound or its metabolites enhances specificity. nih.govcanatu.com The use of advanced materials and surface modification techniques in electrochemical sensors allows for tailored interactions with the target analyte, minimizing interference from other substances in the sample matrix. rsc.orgrsc.org

Method Validation and Quality Control: Rigorous method validation is essential to ensure the accuracy, precision, sensitivity, and specificity of the analytical method. This involves determining parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision (intraday and interday imprecision). researchgate.netnih.gov Implementing robust quality control procedures during routine analysis helps maintain the reliability of the results.

Optimization of Experimental Parameters: For any analytical technique, optimizing experimental parameters such as mobile phase composition and flow rate in chromatography, wavelength in spectrophotometry, or potential and scan rate in electrochemistry is critical to achieve optimal separation, detection, and signal-to-noise ratio, thereby enhancing sensitivity and accuracy. dispendix.com

The interrelationship between sensitivity, specificity, and accuracy is important to consider during method development and optimization. Often, there is a trade-off between sensitivity and specificity, and the optimal balance depends on the specific application and requirements. nih.govanalyticsvidhya.com

Here is a table summarizing some key analytical parameters and their relevance:

| Parameter | Definition | Relevance in this compound Analysis |

| Sensitivity | Ability to correctly identify positive results (true positive rate). nih.gov | Crucial for detecting low concentrations of this compound and metabolites. |

| Specificity | Ability to correctly identify negative results (true negative rate). nih.gov | Important to differentiate this compound from other opioids or matrix components. |

| Accuracy | Closeness of a measured value to the true value. mdpi.com | Ensures reliable quantification of this compound and metabolites. |

| LOD | Lowest concentration of an analyte that can be reliably detected. researchgate.net | Determines the lower limit of detection for the analytical method. |

| LOQ | Lowest concentration of an analyte that can be reliably quantified. | Determines the lower limit of quantification for the analytical method. |

| Precision | Agreement among replicate measurements of the same sample. nih.gov | Indicates the reproducibility of the analytical method. |

Future Directions and Emerging Research Avenues for Levoisomethadone

Development of Innovative Preclinical Models for Comprehensive Evaluation

Innovative preclinical models are crucial for a thorough evaluation of levomethadone's pharmacological properties and potential therapeutic applications. Traditional preclinical models, such as standard cell cultures and small animal models, have limitations in accurately predicting human responses due to biological differences. pharmafeatures.com